molecular formula C12H16BrNO B1529338 1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine CAS No. 1342961-31-2

1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine

Cat. No.: B1529338
CAS No.: 1342961-31-2
M. Wt: 270.17 g/mol
InChI Key: RGRPPCRWSHNIFP-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine is an organic compound that features a bromine atom, a cyclopropylmethoxy group, and an ethylamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a K₂S₂O₈-mediated tandem radical brominative addition of alkynoates, followed by oxidative spiro-cyclization and 1,2-migration of esters . This method provides high efficiency and selectivity in the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine may involve large-scale bromination reactions using bromine or other brominating agents, followed by the introduction of the cyclopropylmethoxy group through nucleophilic substitution reactions. The final step typically involves the addition of the ethylamine moiety under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce dehalogenated compounds. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-bromo-4-(cyclopropylmethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRPPCRWSHNIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OCC2CC2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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